The compound (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid is a complex organic molecule characterized by a unique combination of functional groups. It features a morpholine ring, a cyclopentyl group, and a phenylmethoxy substituent, which contribute to its potential biological activity and chemical versatility. This compound is classified under the category of organic acids and has been studied for its therapeutic properties.
The synthesis of (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid typically involves several key steps:
These synthetic routes are crucial for assembling the complex architecture of the compound while maintaining stereochemical integrity.
The molecular formula for (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid is . Its molecular weight is approximately 469.66 g/mol. The structure features:
The InChI code for this compound is InChI=1S/C29H35NO5/c30-28(31)25(22(26)27(32)33)24(21(23)20(19)34)29(28)35;1
, which provides insight into its structural configuration and connectivity.
The compound can undergo various chemical reactions:
These reactions highlight the compound's versatility as a building block in organic synthesis and medicinal chemistry.
The mechanism of action for (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid involves interaction with specific molecular targets, such as enzymes or receptors:
Key physical properties of (Z)-7-[(1R,2R,5S)-2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid include:
Property | Value |
---|---|
Molecular Formula | C29H35NO5 |
Molecular Weight | 469.66 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents; specific solubility data not available |
Chemical properties include its reactivity under various conditions (e.g., oxidation/reduction potential), which can influence its stability and applications in synthesis.
The compound has several potential applications in scientific research:
CAS No.: 3089-11-0
CAS No.: 101-87-1
CAS No.: 70644-19-8
CAS No.: 334-20-3
CAS No.: 57296-04-5
CAS No.: 403640-27-7